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Compound of Interest

Compound Name: NIR-797 isothiocyanate

Cat. No.: B15554533

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIR-797 isothiocyanate is a near-infrared (NIR) fluorescent dye that offers significant
advantages for flow cytometry applications. Its emission in the NIR spectrum (around 817 nm)
minimizes interference from cellular autofluorescence, which is typically found in the visible
region of the spectrum.[1] This results in an improved signal-to-noise ratio, enabling the
detection of low-abundance targets and enhancing the sensitivity of multicolor flow cytometry
assays. The isothiocyanate reactive group allows for the stable covalent conjugation of NIR-
797 to the primary amines of antibodies and other proteins, making it a versatile tool for a wide
range of flow cytometry applications, including immunophenotyping and intracellular signaling
analysis.[2]

Spectral Properties

Proper instrument setup is crucial for the successful use of NIR-797 isothiocyanate. A flow
cytometer equipped with a laser that excites in the near-infrared region and a detector sensitive
to emissions around 820 nm is required.
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Parameter Value
Excitation Maximum (Aex) ~795 nm
Emission Maximum (Aem) ~817 nm

Red Diode Laser (e.g., 633 nm, 635 nm, 640
nm) or a specific NIR laser (e.g., 785 nm)[1][2]

Recommended Laser

o ) Long-pass filter >800 nm (e.g., 820/60 nm
Recommended Emission Filter
bandpass)

Antibody Conjugation Protocol

This protocol describes the conjugation of NIR-797 isothiocyanate to an antibody. The
isothiocyanate group reacts with primary amines (e.g., on lysine residues) on the antibody to
form a stable thiourea bond. It is recommended to perform a small-scale conjugation first to
determine the optimal dye-to-protein molar ratio.

Materials:

Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

e NIR-797 isothiocyanate

¢ Anhydrous dimethyl sulfoxide (DMSO)

e Sodium bicarbonate buffer (0.1 M, pH 9.0)

e Quenching solution (e.g., 1 M Tris-HCI, pH 8.0, or 1.5 M hydroxylamine, pH 8.5)

 Purification column (e.g., Sephadex G-25)

¢ Phosphate-buffered saline (PBS), pH 7.4

Procedure:

e Antibody Preparation:
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o Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 9.0) overnight at 4°C to
remove any amine-containing preservatives and to achieve the optimal pH for conjugation.

o After dialysis, determine the antibody concentration using a spectrophotometer (A280).

e Dye Preparation:

o Allow the vial of NIR-797 isothiocyanate to warm to room temperature before opening.

o Prepare a 1 mg/mL stock solution of NIR-797 isothiocyanate in anhydrous DMSO
immediately before use.

o Conjugation Reaction:

o For a starting point, a molar dye-to-antibody ratio of 10:1 to 20:1 is recommended.[3] The
optimal ratio may need to be determined experimentally.

o Slowly add the calculated amount of NIR-797 isothiocyanate stock solution to the
antibody solution while gently stirring.

o Incubate the reaction for 1-2 hours at room temperature, protected from light.

e Quenching:

o Stop the reaction by adding the quenching solution. Incubate for 30 minutes at room
temperature.

e Purification:

o Separate the conjugated antibody from unconjugated dye using a gel filtration column
(e.g., Sephadex G-25) equilibrated with PBS.

o The first colored band to elute is the conjugated antibody.

o Characterization (Determination of Degree of Labeling - DOL):

o Measure the absorbance of the purified conjugate at 280 nm and ~795 nm (the
absorbance maximum of NIR-797).

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b15554533?utm_src=pdf-body
https://www.benchchem.com/product/b15554533?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Antibody_Conjugation_with_Fluorescein_Isothiocyanate_FITC.pdf
https://www.benchchem.com/product/b15554533?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Calculate the protein concentration and the dye concentration to determine the DOL
(moles of dye per mole of antibody). An optimal DOL for flow cytometry is typically
between 3 and 7.

Preparation
Purified Antibody in Prepare NIR-797
Amine-Free Buffer Isothiocyanate in DMSO

'

Buffer Exchange
(0.1 M Bicarbonate, pH 9.0)

Cornjugation

(1-2 hours, RT, dark)

Quench Reaction
(30 mins, RT)

Purification & Characterization

Gel Filtration
(Sephadex G-25)

Measure A280 & A795
Calculate DOL

Mix Antibody and Dye)

Click to download full resolution via product page

Workflow for Antibody Conjugation with NIR-797 Isothiocyanate.

Cell Staining Protocol for Flow Cytometry
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This protocol provides a general procedure for staining cell surface antigens using an NIR-797-
conjugated antibody.

Materials:

Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

NIR-797 conjugated antibody

Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

(Optional) Fc block reagent

(Optional) Viability dye

Procedure:

Cell Preparation:

o Prepare a single-cell suspension at a concentration of 1 x 10”7 cells/mL in ice-old flow
cytometry staining buffer.

(Optional) Fc Receptor Blocking:

o To prevent non-specific binding, incubate cells with an Fc block reagent for 10-15 minutes
on ice.

Staining:

o Add the predetermined optimal concentration of the NIR-797 conjugated antibody to 100
pL of the cell suspension (typically 1 x 106 cells).

o Vortex gently and incubate for 20-30 minutes on ice or at 4°C, protected from light.

Washing:

o Add 2 mL of cold flow cytometry staining buffer and centrifuge at 300-400 x g for 5 minutes
at 4°C.
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o Discard the supernatant.

o Repeat the wash step.

e Resuspension and Analysis:

o Resuspend the cell pellet in 300-500 pL of flow cytometry staining buffer.

o Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters

for NIR-797 detection.

Prepare Single-Cell
Suspension
Optional:

Fc Receptor Block
Stain with NIR-797
Conjugated Antibody
(Wash with Staining Buﬁe)
Repeat Wash

Resuspend and Analyze
on Flow Cytometer

Click to download full resolution via product page

Experimental Workflow for Cell Surface Staining.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b15554533?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Application: Intracellular Signaling Analysis
(Phospho-Flow)

NIR-797 isothiocyanate is well-suited for multiparameter analysis of intracellular signaling
pathways, often referred to as phospho-flow.[4][5][6][7][8][9][10] By combining NIR-797
conjugated antibodies against surface markers with other fluorochrome-conjugated antibodies
against intracellular phosphoproteins, researchers can dissect signaling events in specific cell
subsets.

Example: Analysis of MAPK/ERK and PI3K/Akt Pathways

The MAPK/ERK and PI3K/Akt pathways are critical signaling cascades involved in cell
proliferation, survival, and differentiation. Their dysregulation is implicated in many diseases,
including cancer. Flow cytometry can be used to simultaneously measure the phosphorylation
status of key proteins in these pathways, such as ERK and Akt, in response to stimuli.
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Simplified MAPK/ERK and PI3K/Akt Signaling Pathways.

Protocol for Intracellular Phosphoprotein Staining:
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This protocol is an extension of the cell surface staining protocol and requires fixation and
permeabilization to allow antibodies to access intracellular targets.

Cell Stimulation:

o Stimulate cells with an appropriate agonist (e.g., growth factor, cytokine) for a
predetermined time to induce protein phosphorylation. Include an unstimulated control.

Fixation:

o Immediately after stimulation, fix the cells by adding formaldehyde to a final concentration
of 1.5-2% and incubate for 10-15 minutes at room temperature.

Permeabilization:

o Wash the fixed cells with staining buffer.

o Permeabilize the cells by resuspending them in ice-cold 90% methanol and incubating for
30 minutes on ice.

Staining:
o Wash the permeabilized cells with staining buffer.

o Perform cell surface staining with the NIR-797 conjugated antibody as described in the
previous protocol.

o Following surface staining, add the fluorochrome-conjugated anti-phosphoprotein
antibodies (e.g., anti-pERK, anti-pAkt) and incubate for 30-60 minutes at room
temperature, protected from light.

e Washing and Analysis:
o Wash the cells twice with staining buffer.

o Resuspend in staining buffer and analyze on a flow cytometer.

Data Presentation and Quantitative Analysis
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The use of NIR-797 isothiocyanate allows for robust quantitative analysis due to the high

signal-to-noise ratio.[11] Data can be presented as histograms to show the intensity of

fluorescence or as dot plots to correlate the expression of different markers on individual cells.

Quantitative metrics such as the Mean Fluorescence Intensity (MFI) can be used to compare

the level of protein expression between different cell populations or under different

experimental conditions.

Parameter

Description

Typical Application

Percent Positive (%)

The percentage of cells in a
population that express the
marker of interest above a
defined threshold.

Immunophenotyping to
determine the frequency of a

specific cell subset.

Mean Fluorescence Intensity
(MFI)

The average fluorescence
intensity of a population of
cells, reflecting the average
number of binding sites per

cell.

Comparing antigen density on
different cell types or changes

in expression after treatment.

Signal-to-Noise Ratio (SNR)

The ratio of the MFI of the
positive population to the MFI
of the negative control

population.

Assessing the quality of the
staining and the ability to
resolve positive and negative

populations.

Conclusion

NIR-797 isothiocyanate is a powerful tool for multiparameter flow cytometry, offering high

sensitivity and low background interference. By following the detailed protocols for antibody

conjugation and cell staining provided in these application notes, researchers can effectively

leverage the benefits of near-infrared fluorescence for a wide range of applications, from

immunophenotyping to the detailed analysis of intracellular signaling pathways. The ability to

obtain high-quality quantitative data makes NIR-797 isothiocyanate a valuable reagent for

basic research, drug discovery, and clinical diagnostics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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